3,3'-Disulfanediyldi(oxolane-2,5-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Disulfanediyldi(oxolane-2,5-dione) is a chemical compound known for its unique structure and properties It is characterized by the presence of two oxolane-2,5-dione rings connected by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediyldi(oxolane-2,5-dione) typically involves the reaction of oxolane-2,5-dione derivatives with disulfide linkers under controlled conditions. One common method involves the use of thiol-containing precursors that undergo oxidation to form the disulfide bond, linking the two oxolane-2,5-dione units .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure settings .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Disulfanediyldi(oxolane-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfone derivatives.
Reduction: The disulfide bond can be reduced to thiol groups.
Substitution: The oxolane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol-containing compounds.
Substitution: Various substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Disulfanediyldi(oxolane-2,5-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of 3,3’-Disulfanediyldi(oxolane-2,5-dione) involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, leading to the formation of disulfide-linked complexes. The molecular targets and pathways involved include redox-sensitive proteins and enzymes that regulate cellular redox homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Disulfanediyldi(1H-1,2,4-triazol-5-amine): Similar in having a disulfide linkage but differs in the heterocyclic rings.
Oxolane-2,5-dione derivatives: Compounds with similar oxolane rings but different linkers.
Eigenschaften
CAS-Nummer |
823214-39-7 |
---|---|
Molekularformel |
C8H6O6S2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
3-[(2,5-dioxooxolan-3-yl)disulfanyl]oxolane-2,5-dione |
InChI |
InChI=1S/C8H6O6S2/c9-5-1-3(7(11)13-5)15-16-4-2-6(10)14-8(4)12/h3-4H,1-2H2 |
InChI-Schlüssel |
AQFPWUCWWTWOMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)OC1=O)SSC2CC(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.